molecular formula C6H4BrF2NO2S B13456693 3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride

3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride

Katalognummer: B13456693
Molekulargewicht: 272.07 g/mol
InChI-Schlüssel: AUTPSXZMDFMGJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H4BrFNO2S It is a derivative of benzene, substituted with amino, bromo, fluoro, and sulfonyl fluoride groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Bromination: Substitution of a hydrogen atom with a bromine atom.

    Fluorination: Introduction of a fluorine atom.

    Reduction: Conversion of the nitro group to an amino group.

    Sulfonylation: Introduction of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and fluoro groups can be substituted with other functional groups.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group, and vice versa.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Reagents like halogens, nucleophiles, and electrophiles under conditions such as acidic or basic environments.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and hydrogen gas (H2) with a palladium catalyst for reduction.

    Coupling Reactions: Reagents like boronic acids and palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can form biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of materials with specific properties, such as polymers and dyes.

    Biological Research: Studied for its potential biological activity and interactions with biomolecules.

Wirkmechanismus

The mechanism of action of 3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride involves its interaction with molecular targets through its functional groups. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophiles in biological systems. The amino, bromo, and fluoro groups can influence the compound’s reactivity and binding affinity to specific targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-3-fluorobenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    3-Amino-5-bromobenzene-1-sulfonyl fluoride: Lacks the fluorine substitution.

    4-Fluorobenzyl bromide: Contains a benzyl bromide group instead of a sulfonyl fluoride group.

Uniqueness

3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which provide a distinct reactivity profile and potential for diverse applications in various fields of research and industry.

Eigenschaften

Molekularformel

C6H4BrF2NO2S

Molekulargewicht

272.07 g/mol

IUPAC-Name

3-amino-5-bromo-4-fluorobenzenesulfonyl fluoride

InChI

InChI=1S/C6H4BrF2NO2S/c7-4-1-3(13(9,11)12)2-5(10)6(4)8/h1-2H,10H2

InChI-Schlüssel

AUTPSXZMDFMGJC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1N)F)Br)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.